6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid

Catalog No.
S6447152
CAS No.
1780048-00-1
M.F
C10H9ClO4
M. Wt
228.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carb...

CAS Number

1780048-00-1

Product Name

6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid

IUPAC Name

6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

InChI

InChI=1S/C10H9ClO4/c1-14-9-7(11)2-5-3-15-4-6(5)8(9)10(12)13/h2H,3-4H2,1H3,(H,12,13)

InChI Key

ZIBIRUDLMPZZMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2COCC2=C1C(=O)O)Cl

6-Chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid is a chemical compound with the molecular formula C11H11ClO4. This compound features a benzofuran structure, characterized by a fused benzene and furan ring, with specific substituents that enhance its chemical properties. The presence of a chlorine atom at the 6-position and a methoxy group at the 5-position contributes to its unique reactivity and potential biological activity. The carboxylic acid functional group at the 4-position plays a crucial role in its acidity and ability to participate in various

Due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it an acid that can react with bases to form salts.
  • Esterification: Reaction with alcohols can lead to the formation of esters, particularly when treated with an acid catalyst.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions, allowing for further functionalization of the molecule.
  • Reduction: The carbonyl group can be reduced to an alcohol under appropriate conditions.

The synthesis of 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid typically involves multi-step organic reactions:

  • Formation of Benzofuran Core: Starting from appropriate phenolic precursors, the benzofuran structure is formed through cyclization reactions.
  • Chlorination: Chlorination at the 6-position can be achieved using reagents like thionyl chloride or phosphorus trichloride.
  • Methoxylation: The introduction of the methoxy group can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Carboxylation: Finally, carboxylation can be accomplished through reactions with carbon dioxide or carboxylic acid derivatives under suitable conditions.

6-Chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or bacterial infections.
  • Chemical Intermediates: Used in the synthesis of more complex organic molecules in medicinal chemistry.
  • Research Tools: Investigated for its biological properties in academic and industrial research settings.

Interaction studies involving this compound often focus on its binding affinity and activity against biological targets. For instance:

  • Enzyme Inhibition Studies: Compounds similar to 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid have been evaluated for their ability to inhibit specific enzymes involved in cancer progression or microbial resistance.
  • Molecular Docking Studies: Computational studies may predict how this compound interacts with protein targets, providing insights into its potential efficacy as a therapeutic agent.

Several compounds share structural similarities with 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-MethoxybenzofuranLacks chlorine; different substitution patternKnown for its anti-inflammatory properties
6-FluorobenzofuranFluorine instead of chlorine; similar core structureExhibits different reactivity due to fluorine
7-HydroxybenzofuranHydroxyl group at the 7-positionPotentially more polar; different biological activity
Methyl 6-methylbenzofuran-2-carboxylateMethyl substitution at the 6-positionDifferent solubility and reactivity

These comparisons highlight how variations in substituents can significantly alter the chemical behavior and biological activity of benzofuran derivatives.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

228.0189365 g/mol

Monoisotopic Mass

228.0189365 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-25-2023

Explore Compound Types